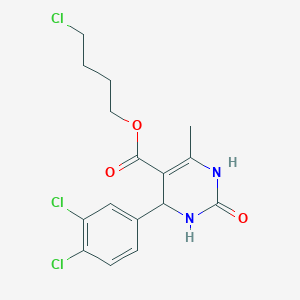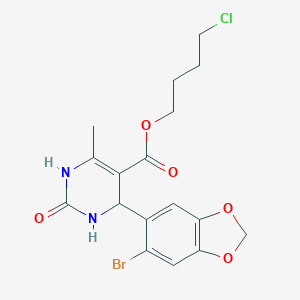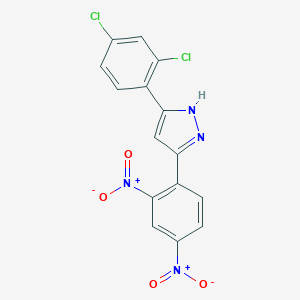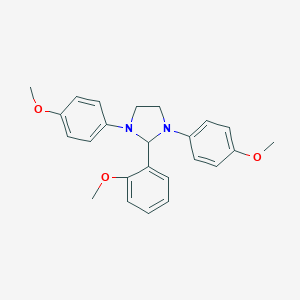![molecular formula C9H9ClN2O B412964 5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 53439-90-0](/img/structure/B412964.png)
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the molecular formula C9H9ClN2O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
準備方法
The synthesis of 5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 5-chloro-1,3-dimethyl-1H-benzoimidazol-2-one with appropriate reagents under specific conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom at the desired position on the benzimidazole ring . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, such as controlling temperature, reaction time, and the use of catalysts .
化学反応の分析
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct properties and applications.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
作用機序
The mechanism of action of 5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with molecular targets and pathways in biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar benzimidazole derivatives, such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazol-2-one: This compound has a phenyl group instead of a chlorine atom, leading to different chemical and biological properties.
5-Methyl-1,3-dihydro-benzimidazol-2-one: The presence of a methyl group instead of a chlorine atom results in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other benzimidazole derivatives .
特性
IUPAC Name |
5-chloro-1,3-dimethylbenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYDPVMOBHGVPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dimethylphenyl)-4-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]-phenylmethyl]-5-methyl-4H-pyrazol-3-one](/img/structure/B412882.png)
![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]phenyl}-2-furamide](/img/structure/B412883.png)
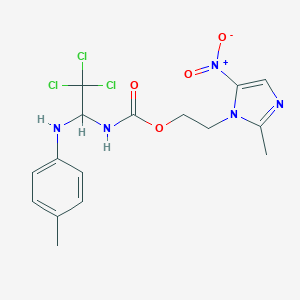
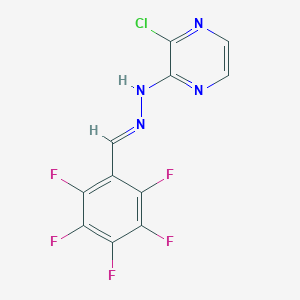
![N-[1-[(benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]-4-methylbenzamide](/img/structure/B412889.png)
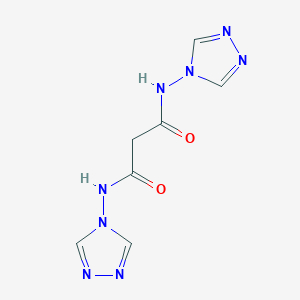
![2-(4-Morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B412891.png)
![3-[5-(3-Carboxyphenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocan-1-yl]benzoic acid](/img/structure/B412893.png)
![2,4-DIETHYL 3-METHYL-5-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B412894.png)
